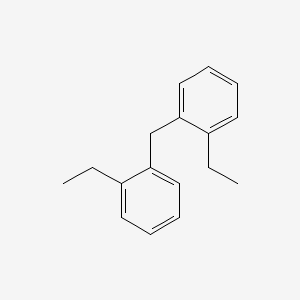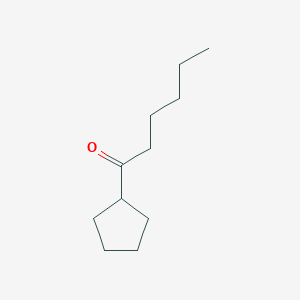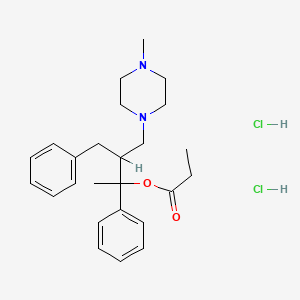
Chloroethene;2-hydroxypropyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroethene;2-hydroxypropyl prop-2-enoate, also known as 2-propenoic acid, 2-hydroxypropyl ester, polymer with chloroethene, is a compound with the molecular formula C₈H₁₃ClO₃. It is a polymer formed from the monomers chloroethene and 2-hydroxypropyl prop-2-enoate. This compound is significant in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chloroethene;2-hydroxypropyl prop-2-enoate involves the polymerization of chloroethene (vinyl chloride) and 2-hydroxypropyl prop-2-enoate (2-hydroxypropyl acrylate). The polymerization process typically occurs through free radical polymerization, where initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used to generate free radicals that initiate the polymerization process .
Industrial Production Methods
Industrial production of this polymer involves large-scale polymerization reactors where the monomers are mixed in the presence of initiators under controlled temperature and pressure conditions. The polymerization reaction is exothermic, and the temperature is maintained to ensure a consistent reaction rate and polymer quality. The resulting polymer is then purified and processed into various forms for industrial use .
Chemical Reactions Analysis
Types of Reactions
Chloroethene;2-hydroxypropyl prop-2-enoate undergoes several types of chemical reactions, including:
Addition Reactions: The polymer can participate in addition reactions due to the presence of double bonds in the monomers.
Substitution Reactions: The chloro group in chloroethene can be substituted by other nucleophiles.
Polymerization Reactions: The compound itself is formed through polymerization and can further undergo cross-linking reactions to form more complex structures.
Common Reagents and Conditions
Initiators: Benzoyl peroxide, azobisisobutyronitrile (AIBN)
Solvents: Toluene, dichloromethane
Catalysts: Transition metal catalysts for specific substitution reactions.
Major Products Formed
The major products formed from these reactions include various polymeric materials with different properties depending on the reaction conditions and the presence of other co-monomers or cross-linking agents .
Scientific Research Applications
Chloroethene;2-hydroxypropyl prop-2-enoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.
Mechanism of Action
The mechanism of action of chloroethene;2-hydroxypropyl prop-2-enoate involves the formation of free radicals during polymerization, which propagate the polymer chain by adding monomer units. The molecular targets include the double bonds in the monomers, which are broken and reformed to create the polymer backbone. The pathways involved include free radical initiation, propagation, and termination steps .
Comparison with Similar Compounds
Chloroethene;2-hydroxypropyl prop-2-enoate can be compared with other similar compounds such as:
Polyvinyl Chloride (PVC): Formed from the polymerization of chloroethene alone, PVC is widely used in construction and piping.
Polyacrylates: Formed from the polymerization of various acrylate monomers, these polymers are used in coatings, adhesives, and superabsorbent materials.
Polyethylene: Formed from the polymerization of ethene, polyethylene is used in packaging, containers, and various household products.
This compound is unique due to its combination of properties from both chloroethene and 2-hydroxypropyl prop-2-enoate, providing a balance of flexibility, chemical resistance, and adhesive properties .
Properties
CAS No. |
53710-52-4 |
|---|---|
Molecular Formula |
C8H13ClO3 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
chloroethene;2-hydroxypropyl prop-2-enoate |
InChI |
InChI=1S/C6H10O3.C2H3Cl/c1-3-6(8)9-4-5(2)7;1-2-3/h3,5,7H,1,4H2,2H3;2H,1H2 |
InChI Key |
FSHARQFIYXYZGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C=C)O.C=CCl |
Related CAS |
53710-52-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


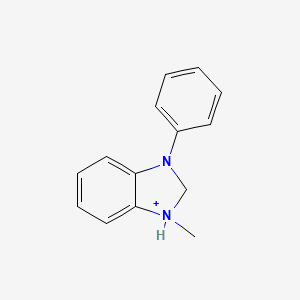
![3-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14652548.png)
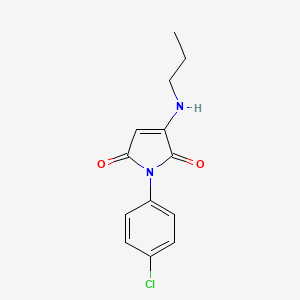
![1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14652555.png)
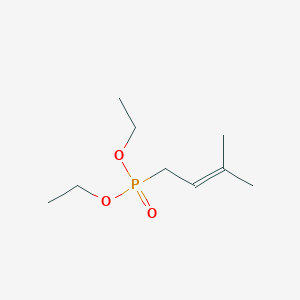
![(3xi)-5'-o-[(4-Methylphenyl)sulfonyl]adenosine](/img/structure/B14652581.png)
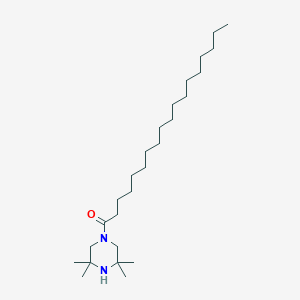

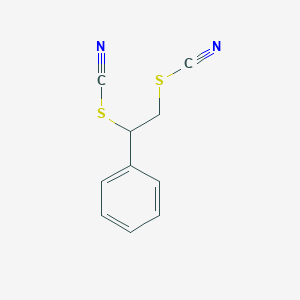
![1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14652616.png)
![2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]-](/img/structure/B14652619.png)
